molecular formula C12H21N3O2 B2570329 tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate CAS No. 2034453-86-4

tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate

Cat. No.: B2570329
CAS No.: 2034453-86-4
M. Wt: 239.319
InChI Key: DQCNGAMJZISKFD-UHFFFAOYSA-N
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Description

tert-Butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method includes the use of tert-butyl carbamate and 1,5-dimethyl-1H-pyrazole-3-yl ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the nucleophile employed .

Scientific Research Applications

tert-Butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pyrazole ring may interact with various receptors or proteins, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(1-pyrazolyl)ethyl)carbamate
  • tert-Butyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate
  • tert-Butyl (2-(1,3-dimethyl-1H-pyrazol-5-yl)ethyl)carbamate

Uniqueness

tert-Butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate is unique due to the specific positioning of the dimethyl groups on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to other similar compounds .

Properties

IUPAC Name

tert-butyl N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-9-8-10(14-15(9)5)6-7-13-11(16)17-12(2,3)4/h8H,6-7H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCNGAMJZISKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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